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Compound of Interest

Compound Name: (S)-1-Boc-3-hydroxypiperidine

Cat. No.: B1674238 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for

(S)-1-Boc-3-hydroxypiperidine (CAS: 143900-44-1), a chiral intermediate crucial in the

synthesis of various pharmaceutical compounds, including the anticancer drug ibrutinib.[1][2]

This document is intended for researchers, scientists, and professionals in drug development,

offering a centralized resource for its structural characterization data obtained through Nuclear

Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Properties
Chemical Name: tert-butyl (3S)-3-hydroxypiperidine-1-carboxylate[3]

Molecular Formula: C₁₀H₁₉NO₃[4]

Molecular Weight: 201.26 g/mol [4][5]

Spectroscopic Data Summary
The following sections present the quantitative data for ¹H NMR, ¹³C NMR, IR, and MS analysis

of (S)-1-Boc-3-hydroxypiperidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
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The ¹H NMR spectrum provides detailed information about the proton environments within the

molecule. The assignments are summarized below.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.80 - 3.70 m 1H H3 (CH-OH)

~3.65 - 3.50 m 1H H6 (axial)

~3.40 - 3.25 m 1H H2 (axial)

~3.15 - 2.95 m 2H H2 (eq), H6 (eq)

~1.90 - 1.75 m 1H H4 (axial)

~1.70 - 1.55 m 2H H5

~1.50 - 1.40 m 1H H4 (eq)

1.45 s 9H Boc (-C(CH₃)₃)

Note: Chemical shifts can vary slightly depending on the solvent and concentration. The

assignments are based on typical values for N-Boc protected piperidine rings.

¹³C NMR Data

The ¹³C NMR spectrum indicates the number of distinct carbon environments.
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Chemical Shift (δ) ppm Assignment

~154.8 C=O (Boc)

~79.5 -C(CH₃)₃ (Boc)

~67.0 C3 (CH-OH)

~51.0 C2

~44.0 C6

~31.5 C4

~28.4 -C(CH₃)₃ (Boc)

~22.0 C5

Note: These are typical chemical shift ranges for such functional groups.[6] Specific values may

vary based on experimental conditions.

Infrared (IR) Spectroscopy
The IR spectrum identifies the functional groups present in the molecule based on their

vibrational frequencies.

Frequency (cm⁻¹) Intensity Assignment

~3400 Broad, s O-H stretch (alcohol)

~2975, ~2860 s C-H stretch (alkane)

~1685 s C=O stretch (carbamate, Boc)

~1420 m C-H bend (CH₂)

~1250, ~1160 s C-N stretch, C-O stretch

s = strong, m = medium. Data is typical for Boc-protected amino alcohols.[7]

Mass Spectrometry (MS)
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Mass spectrometry provides information on the molecular weight and fragmentation pattern of

the molecule. Electrospray Ionization (ESI) is a common technique for this type of compound.

m/z Value Interpretation

202.1 [M+H]⁺ (protonated molecular ion)

146.1
[M+H - C₄H₈]⁺ (loss of isobutylene from Boc

group)

102.1 [M+H - C₅H₉O₂]⁺ (loss of Boc group)

M represents the parent molecule. Fragmentation patterns can vary based on the ionization

technique and energy.

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These are

generalized protocols and may require optimization based on the specific instrumentation used.

Workflow for Spectroscopic Analysis
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Sample Preparation

Data Acquisition

Data Analysis & Elucidation

Compound
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Dissolve in
Deuterated Solvent

(e.g., CDCl₃)

Place Solid Powder
on ATR Crystal

Dissolve in
LC-MS Grade Solvent

(e.g., MeOH/H₂O)

NMR Spectrometer
(¹H, ¹³C)

FTIR-ATR Spectrometer ESI-MS Spectrometer

Process FID
(FT, Phasing, Baseline)

Process Interferogram
(FT, Baseline Correction)

Analyze Mass Spectrum

Peak Assignment &
Interpretation

Structure Confirmation

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Characterization.

NMR Spectroscopy (¹H and ¹³C)
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Sample Preparation: Dissolve approximately 5-10 mg of (S)-1-Boc-3-hydroxypiperidine in

0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Transfer

the solution to a 5 mm NMR tube.

Instrument Parameters (¹H NMR):

Spectrometer Frequency: 400 MHz or higher.

Pulse Program: Standard single-pulse (e.g., 'zg30' on Bruker instruments).

Pulse Angle: 30-45 degrees.[8]

Acquisition Time (AQ): 3-4 seconds.[8]

Relaxation Delay (D1): 1-2 seconds.

Number of Scans (NS): 8-16.

Temperature: 298 K.

Instrument Parameters (¹³C NMR):

Spectrometer Frequency: 100 MHz or higher.

Pulse Program: Proton-decoupled single-pulse with NOE (e.g., 'zgpg30' on Bruker

instruments).[9]

Pulse Angle: 30 degrees.[9]

Acquisition Time (AQ): 1-2 seconds.[9]

Relaxation Delay (D1): 2 seconds.[9]

Number of Scans (NS): 128-1024, depending on sample concentration and desired signal-

to-noise ratio.[9][10]

Data Processing: Apply Fourier transform to the Free Induction Decay (FID), followed by

phase and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃:
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δH = 7.26 ppm; δC = 77.16 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: As the compound is a solid at room temperature, Attenuated Total

Reflectance (ATR) is the preferred method for its simplicity and lack of sample preparation.

[11] Place a small amount of the powdered sample directly onto the ATR crystal (e.g.,

diamond or ZnSe).[12]

Instrument Parameters (FTIR-ATR):

Accessory: Single-reflection ATR.

Scan Range: 4000-600 cm⁻¹.

Resolution: 4 cm⁻¹.[13]

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Data Acquisition: Apply firm and consistent pressure using the ATR pressure arm to ensure

good contact between the sample and the crystal.[12][13] Collect a background spectrum of

the clean, empty ATR crystal before running the sample. The instrument software will

automatically ratio the sample spectrum against the background to produce the final

absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in an LC-MS

grade solvent such as methanol or an acetonitrile/water mixture.[14] Adding a small amount

of formic acid (0.1%) can aid in protonation for positive ion mode ESI.[14]

Instrument Parameters (ESI-MS):

Ionization Mode: Electrospray Ionization (ESI), positive mode.

Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.

Capillary Voltage: 3-4 kV.
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Cone/Orifice Voltage: 20-40 V. This can be adjusted to control in-source fragmentation.[15]

Desolvation Gas: Nitrogen, with a flow rate and temperature optimized for the solvent

system (e.g., 300-400 L/hr at 100-150 °C).[15]

Mass Range: Scan from m/z 50 to 500.

Data Acquisition: Introduce the sample solution into the ion source via direct infusion using a

syringe pump at a low flow rate (e.g., 5-10 µL/min). Acquire data for a sufficient duration to

obtain a stable signal and a representative mass spectrum.

This guide provides foundational spectroscopic data and methodologies for the analysis of

(S)-1-Boc-3-hydroxypiperidine, facilitating its reliable identification and use in research and

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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